4-Methoxybenzoyl isothiocyanate

Overview

Description

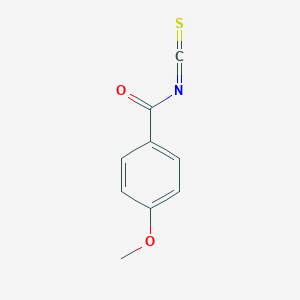

4-Methoxybenzoyl isothiocyanate is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.222 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzoyl ring and an isothiocyanate group (-N=C=S) attached to the carbonyl carbon. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine . The reaction proceeds as follows:

4-Methoxybenzoyl chloride+KSCN→4-Methoxybenzoyl isothiocyanate+KCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzoyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed:

Thiourea Derivatives: Reaction with primary amines forms thiourea derivatives.

Isothiocyanate Adducts: Addition reactions with alcohols or thiols form corresponding adducts.

Scientific Research Applications

Antifungal Properties

4-MeOBnITC has demonstrated significant antifungal activity against various pathogenic fungi. Studies have shown that isothiocyanates, including 4-MeOBnITC, can inhibit the growth of fungi such as Aspergillus niger, Candida albicans, and Fusarium oxysporum. The following table summarizes the antifungal activities of 4-MeOBnITC against different fungal strains:

| Fungal Strain | Inhibition Activity | Reference |

|---|---|---|

| Aspergillus niger | Moderate | |

| Candida albicans | High | |

| Fusarium oxysporum | Significant | |

| Alternaria brassicicola | Moderate |

The mechanisms of action include disruption of fungal cell membranes and interference with metabolic processes, making it a valuable candidate for biofumigation and post-harvest protection.

Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives synthesized from 4-methoxybenzoyl chloride, which include 4-MeOBnITC. These derivatives exhibit varying degrees of antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant activity was assessed using the DPPH scavenging method:

These findings indicate that certain derivatives have superior antioxidant capabilities, which could be leveraged in nutraceutical applications.

Anticancer Potential

The anticancer properties of isothiocyanates, including 4-MeOBnITC, have been extensively studied. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated its synergistic effects when combined with conventional chemotherapeutic agents:

- Mechanism : Induces cell cycle arrest and apoptosis via modulation of signaling pathways affecting DNA repair mechanisms.

- Case Study : In vitro studies showed that combining 4-MeOBnITC with doxorubicin resulted in enhanced cytotoxicity against breast cancer cells compared to either agent alone .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-MeOBnITC to various biological targets. These studies provide insights into its potential mechanisms of action at the molecular level:

- Target Proteins : Urease from Bacillus pasteurii was used as a target in docking simulations.

- Findings : Compounds derived from 4-MeOBnITC exhibited strong binding affinities, suggesting potential as enzyme inhibitors .

Agricultural Applications

In agriculture, 4-MeOBnITC is being researched for its potential use in biofumigation practices to control soil-borne pathogens and pests. Its application can enhance crop health and yield by reducing pathogen loads in the soil.

Mechanism of Action

The mechanism of action of 4-methoxybenzoyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity underlies its potential use as an enzyme inhibitor and its antimicrobial and anticancer properties .

Comparison with Similar Compounds

4-Methoxybenzyl isothiocyanate: Similar in structure but with a benzyl group instead of a benzoyl group.

Phenyl isothiocyanate: Lacks the methoxy group and has a simpler structure.

Benzyl isothiocyanate: Contains a benzyl group instead of a methoxybenzoyl group.

Uniqueness: 4-Methoxybenzoyl isothiocyanate is unique due to the presence of both a methoxy group and an isothiocyanate group, which confer distinct reactivity and properties. The methoxy group can influence the electronic properties of the benzoyl ring, affecting the compound’s reactivity and interactions with other molecules.

Biological Activity

4-Methoxybenzoyl isothiocyanate (4-MBITC) is a compound derived from the hydrolysis of glucosinolates found in Brassica vegetables. This article explores its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

4-MBITC has the molecular formula C₉H₉NOS and is characterized by its isothiocyanate functional group. Its structure allows for diverse biological interactions, particularly in the context of cancer prevention and antimicrobial activity.

Anticancer Activity

Mechanism of Action:

4-MBITC exhibits significant antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been demonstrated through several studies.

- In Vitro Studies: Research shows that 4-MBITC has a notable cytotoxic effect on cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). For instance, one study reported IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

- Case Study: In a comparative study involving various isothiocyanates, 4-MBITC was shown to be more effective than its parent glucosinolates in inhibiting cell growth in HT29 cells (a colon cancer cell line) when activated by myrosinase . The mechanism involved the hydrolysis of glucosinolates to release 4-MBITC, which then exerted stronger antiproliferative effects.

Antimicrobial Activity

4-MBITC also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the target organism.

Efficacy Against Fungi:

- Table 1: Antifungal Activity of 4-MBITC

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Alternaria tenuis | 50 µg/mL | |

| Aspergillus flavus | 25 µg/mL | |

| Penicillium brevicompactum | 30 µg/mL | |

| Trichoderma viride | 20 µg/mL |

These findings indicate that 4-MBITC can inhibit the growth of several fungal species, highlighting its potential as a natural antifungal agent.

Mechanisms Underlying Biological Activities

The biological activities of 4-MBITC are largely attributed to its ability to modulate cellular pathways involved in apoptosis and inflammation:

- Apoptosis Induction: Studies have shown that treatment with 4-MBITC leads to increased levels of reactive oxygen species (ROS), which play a crucial role in triggering apoptotic pathways in cancer cells .

- Inflammation Modulation: Isothiocyanates, including 4-MBITC, have been linked to the inhibition of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Stability and Degradation Pathways

Understanding the stability of 4-MBITC is essential for its application in therapeutic contexts. Research indicates that under certain conditions, 4-MBITC can degrade into less active forms such as benzyl alcohols or amines . This degradation can affect its efficacy; therefore, optimal storage conditions and formulations are crucial for maintaining its bioactivity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-methoxybenzoyl isothiocyanate, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via the reaction of 4-methoxybenzoyl chloride with ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in acetone under reflux (3–4 hours). Key conditions include stoichiometric equivalence of reagents, anhydrous acetone, and controlled reflux temperature (~56°C). Post-reaction, filtration and solvent removal yield the crude product, which is purified via recrystallization (ethanol or acetone). Yields range from 75–82% depending on purity of starting materials and reaction time .

Q. Which spectroscopic and chromatographic techniques are routinely used to characterize this compound and its derivatives?

- Methodological Answer :

- FT-IR : Confirms the presence of isothiocyanate (-N=C=S) stretches (~2050–2100 cm⁻¹) and carbonyl (C=O) groups (~1680 cm⁻¹).

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).

- TLC : Monitors reaction progress using silica plates and UV detection.

- Melting Point : Used to assess purity (reported range: 250–252°C for ligand derivatives).

- Elemental Analysis (CHNS) : Validates molecular composition .

Q. How is this compound utilized in the synthesis of bioactive thiourea derivatives?

- Methodological Answer : The isothiocyanate reacts with primary/secondary amines or amino acids (e.g., tyrosine, tryptophan) in ethanol or DMF under reflux (4–6 hours) to form thiourea derivatives. For example, coupling with tryptophan yields ligands for metal complexes, while reaction with hydrazine derivatives produces thiosemicarbazones. Purification involves recrystallization or column chromatography .

Advanced Questions

Q. What experimental strategies can resolve discrepancies in antioxidant activity data among thiourea derivatives of this compound?

- Methodological Answer :

- DPPH Assay Optimization : Standardize concentrations (e.g., 0.1–1.0 mM) and incubation times (30–60 min) to reduce variability.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on radical scavenging. For instance, derivatives with dual thiourea moieties (e.g., compound 8 in ) show higher activity due to enhanced electron delocalization.

- Statistical Validation : Use triplicate measurements and ANOVA to assess significance of differences .

Q. How can molecular docking studies guide the design of this compound derivatives as urease inhibitors?

- Methodological Answer :

- Target Selection : Use crystallographic data (e.g., PDB ID: 4UBP) to model the urease active site.

- Docking Software : Autodock Vina or Schrödinger Suite to predict binding affinities. Key parameters include grid box size (20 ų) and exhaustiveness (≥8).

- Validation : Compare docking scores (e.g., compound 7 in : ΔG = −9.2 kcal/mol) with known inhibitors (e.g., thiourea analogs). Prioritize derivatives with hydrogen bonding to His492 or Ni²⁺ ions in the active site .

Q. What factors influence the stability and geometry of metal complexes derived from this compound ligands?

- Methodological Answer :

- Ligand Denticity : Bidentate ligands (e.g., MTP in ) form stable octahedral (Co²⁺, Ni²⁺) or tetrahedral (Zn²⁺, Cd²⁺) complexes.

- pH Sensitivity : Protonation of thiol or carboxyl groups disrupts metal coordination below pH 5.

- Solvent Effects : Ethanol or DMSO enhances solubility but may compete for coordination sites.

- Characterization : Magnetic susceptibility and UV-Vis spectra (d-d transitions) confirm geometry .

Q. How do in silico ADMET predictions (e.g., SwissADME) compare with in vitro toxicity data for this compound derivatives?

- Methodological Answer :

- Lipophilicity (LogP) : Values >3 indicate poor aqueous solubility, corroborated by low IC₅₀ in cell lines (e.g., J774 macrophages).

- Bioavailability : High GI absorption (SwissADME) aligns with in vivo efficacy but may conflict with hepatotoxicity risks (e.g., CYP450 inhibition).

- Discrepancy Resolution : Cross-validate with pkCSM for renal clearance and Ames toxicity assays .

Q. Data Contradiction Analysis

Q. Why do yields for this compound synthesis vary across studies (75–82%), and how can reproducibility be improved?

- Methodological Answer : Variations arise from:

- Reagent Purity : Impurities in 4-methoxybenzoyl chloride reduce reactivity.

- Reaction Time : Extended reflux (>4 hours) may degrade the product.

- Purification : Ethanol recrystallization removes unreacted NH₄SCN.

- Optimization : Use freshly distilled acetone and monitor reaction progress via TLC .

Properties

IUPAC Name |

4-methoxybenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVJYGOHGKVXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168370 | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-84-0 | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16778-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.